Cas no 1504774-97-3 (6-(4-bromophenyl)hexan-2-amine)

6-(4-Bromophenyl)hexan-2-amine is a brominated aromatic amine compound featuring a hexyl chain with an amine functional group at the second carbon. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromophenyl moiety offers reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the amine group enables derivatization into amides, imines, or other nitrogen-containing compounds. Its well-defined structure and purity ensure consistent performance in research and industrial applications. Suitable for controlled reactions, it is commonly utilized in medicinal chemistry for the development of bioactive molecules.
6-(4-bromophenyl)hexan-2-amine structure
1504774-97-3 structure
Product Name:6-(4-bromophenyl)hexan-2-amine
CAS No:1504774-97-3
MF:C12H18BrN
MW:256.182022571564
CID:6279683
PubChem ID:165643807
Update Time:2025-11-01

6-(4-bromophenyl)hexan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(4-bromophenyl)hexan-2-amine
    • 1504774-97-3
    • EN300-1935344
    • Inchi: 1S/C12H18BrN/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h6-10H,2-5,14H2,1H3
    • InChI Key: NBEQKZQNSIHTKQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCCCC(C)N

Computed Properties

  • Exact Mass: 255.06226g/mol
  • Monoisotopic Mass: 255.06226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 6-(4-bromophenyl)hexan-2-amine

Research Brief on 6-(4-bromophenyl)hexan-2-amine (CAS: 1504774-97-3) in Chemical Biology and Pharmaceutical Applications

The compound 6-(4-bromophenyl)hexan-2-amine (CAS: 1504774-97-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and its unique physicochemical properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.

Recent studies have highlighted the role of 6-(4-bromophenyl)hexan-2-amine as a key intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a bromophenyl moiety and a flexible hexylamine chain, makes it particularly suitable for the development of small-molecule modulators targeting G protein-coupled receptors (GPCRs) and other membrane-associated proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating potent and selective dopamine receptor ligands, with improved blood-brain barrier permeability compared to earlier analogs.

From a synthetic chemistry perspective, researchers have developed optimized protocols for the production of 6-(4-bromophenyl)hexan-2-amine with high yield and purity. Advanced catalytic systems, including palladium-catalyzed cross-coupling reactions, have been employed to modify the bromophenyl group, enabling the creation of diverse derivative libraries for structure-activity relationship studies. The compound's stability under various physiological conditions has also been characterized, supporting its potential as a scaffold for prodrug development.

In pharmacological evaluations, 6-(4-bromophenyl)hexan-2-amine has shown promising activity in neurological disorder models. Preclinical data indicate its metabolites may influence neurotransmitter systems, particularly in modulating serotonin and norepinephrine reuptake. However, researchers caution that further toxicological studies are needed to fully assess its safety profile before clinical translation. The bromine atom present in the structure offers opportunities for further derivatization through halogen bonding interactions, a feature being explored in rational drug design approaches.

Looking forward, the scientific community anticipates expanded applications of 6-(4-bromophenyl)hexan-2-amine in chemical biology probes and targeted therapeutics. Its compatibility with click chemistry approaches makes it particularly valuable for developing activity-based protein profiling tools. As research continues, this compound is expected to contribute significantly to understanding complex biological systems and developing next-generation pharmaceutical agents.

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